molecular formula C12H19ClN2O B2568266 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride CAS No. 2361643-54-9

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride

Cat. No.: B2568266
CAS No.: 2361643-54-9
M. Wt: 242.75
InChI Key: YPHAYDAXQRNQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride is a heterocyclic compound that features a piperidine ring fused to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a benzoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce fully hydrogenated derivatives .

Scientific Research Applications

3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride is unique due to its specific combination of a piperidine ring and a benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-piperidin-4-yl-4,5,6,7-tetrahydro-2,1-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHAYDAXQRNQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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